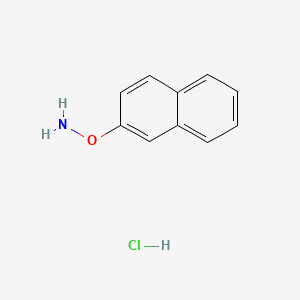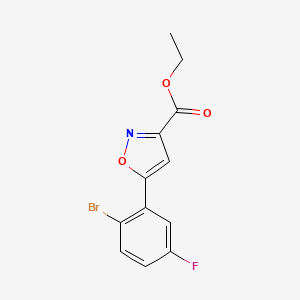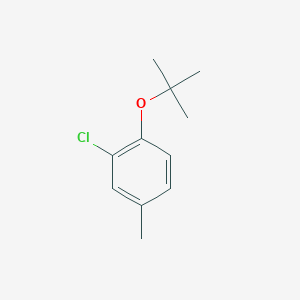
4-(tert-Butoxy)-3-chlorotoluene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(tert-Butoxy)-3-chlorotoluene is an organic compound that features a tert-butoxy group and a chlorine atom attached to a toluene ring. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-Butoxy)-3-chlorotoluene typically involves the etherification of para-chlorophenol with iso-butylene in the presence of a catalyst. Sulfuric acid or a mixture of sulfuric acid and quaternary amine, such as benzyltriethylammonium chloride, is often used as the catalyst . The reaction conditions generally include maintaining the reaction mixture at a specific temperature and pressure to ensure optimal yield and selectivity.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes using microreactor systems. These systems offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes .
化学反应分析
Types of Reactions
4-(tert-Butoxy)-3-chlorotoluene can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction can lead to the removal of the chlorine atom or the tert-butoxy group.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted toluenes, while oxidation and reduction reactions can produce alcohols, ketones, or dechlorinated compounds.
科学研究应用
4-(tert-Butoxy)-3-chlorotoluene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a precursor for the synthesis of pharmaceuticals and other bioactive compounds.
Industry: The compound is utilized in the production of specialty chemicals and materials
作用机制
The mechanism of action of 4-(tert-Butoxy)-3-chlorotoluene involves its interaction with various molecular targets and pathways. The tert-butoxy group can undergo cleavage, leading to the formation of reactive intermediates that can participate in further chemical reactions . The chlorine atom can also be involved in nucleophilic substitution reactions, affecting the overall reactivity and stability of the compound.
相似化合物的比较
Similar Compounds
4-tert-Butoxystyrene: This compound features a similar tert-butoxy group but is attached to a styrene ring instead of a toluene ring.
tert-Butyloxycarbonyl-protected amino acids: These compounds contain the tert-butoxycarbonyl group, which is structurally related to the tert-butoxy group in 4-(tert-Butoxy)-3-chlorotoluene.
Uniqueness
This compound is unique due to the presence of both the tert-butoxy group and the chlorine atom on the toluene ring. This combination of functional groups imparts distinct reactivity and properties to the compound, making it valuable in various chemical syntheses and applications.
属性
分子式 |
C11H15ClO |
|---|---|
分子量 |
198.69 g/mol |
IUPAC 名称 |
2-chloro-4-methyl-1-[(2-methylpropan-2-yl)oxy]benzene |
InChI |
InChI=1S/C11H15ClO/c1-8-5-6-10(9(12)7-8)13-11(2,3)4/h5-7H,1-4H3 |
InChI 键 |
WJZLARFIOOBMBD-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1)OC(C)(C)C)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[3-(4-Pyrimidinyl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B13703977.png)
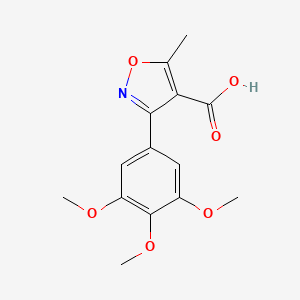
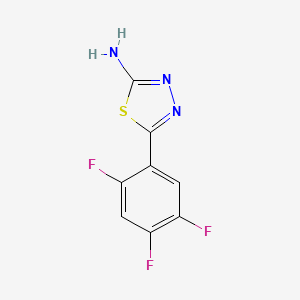

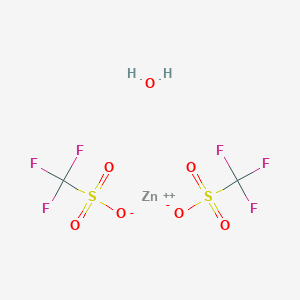
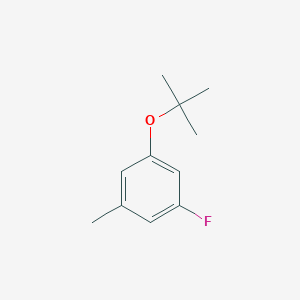
![Ethyl 5-[4-(1-Imidazolyl)phenyl]isoxazole-3-carboxylate](/img/structure/B13704021.png)
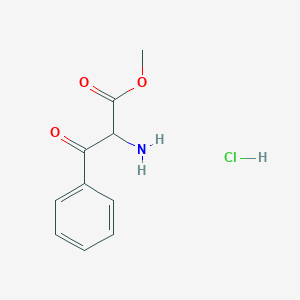
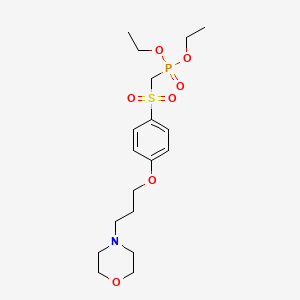
![N-[4-Oxo-2-(2H-tetrazol-5-yl)-4H-chromen-8-yl]benzamide](/img/structure/B13704030.png)
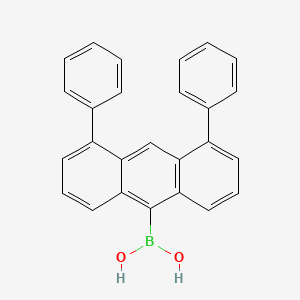
![[4-Fluoro-3-(trifluoromethyl)phenyl]trimethylsilane](/img/structure/B13704036.png)
